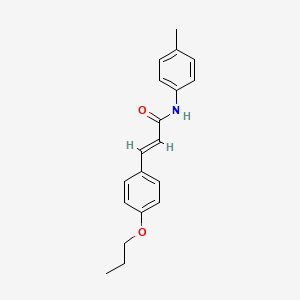

(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Description

BenchChem offers high-quality (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXLNENCXNQGLT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, commonly referred to as a cinnamamides derivative, is a synthetic organic compound with potential biological activities. This compound features an amide functional group and two aromatic rings, which contribute to its reactivity and interaction with biological systems. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be depicted as follows:

- Chemical Formula : CHNO

- Molecular Weight : 285.37 g/mol

This compound's unique structure allows it to exhibit various biological activities, particularly antimicrobial and anticancer properties.

Biological Activity Spectrum

Research indicates that (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide possesses several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds in the cinnamamides class may exhibit significant antimicrobial properties against bacteria and fungi. For instance, the compound has been tested for its effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. Its structural similarity to known anticancer agents allows for predictions of its potential efficacy in cancer treatment .

The mechanism of action for (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is not fully elucidated, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of these targets, leading to downstream effects that may inhibit microbial growth or cancer cell proliferation .

Comparative Analysis

To better understand the biological activity of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 4-Methyl-N-(4-propoxyphenyl)aniline | Similar amine structure | Potential anticancer activity |

| 3-(4-Methoxyphenyl)-N-(4-methylphenyl)acrylamide | Related acrylamide structure | Antimicrobial properties |

| N-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide | Halogenated variant | Anti-inflammatory effects |

These comparisons highlight the diversity within this chemical class and underscore the unique structural attributes of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide that may influence its specific biological activities .

Case Studies

- Antimicrobial Efficacy : A study conducted on various cinnamamides, including (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, demonstrated notable antimicrobial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Activity : In vitro assays revealed that this compound inhibited the proliferation of breast cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways, suggesting a potential role in cancer therapy .

Q & A

Q. Optimization Tips :

- Catalysts: Replace traditional bases with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance coupling efficiency .

- Solvent: Use anhydrous dichloromethane (DCM) to suppress side reactions.

- Yield Improvement: Reaction monitoring via TLC (hexane:ethyl acetate, 3:1) and purification via silica gel chromatography typically achieve 45–57% yields .

Advanced: How can NMR and mass spectrometry (MS) distinguish the E-isomer from potential Z-isomers or synthetic byproducts?

Answer:

- ¹H NMR : The E-isomer exhibits a trans-vinylic proton coupling constant (J = 15–16 Hz) between Hα and Hβ, while the Z-isomer shows J ≈ 12 Hz. Aromatic protons from the 4-methylphenyl group appear as a singlet (δ 7.2–7.4 ppm) .

- 13C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, with allylic carbons at δ ~120–130 ppm .

- MS (ESI) : The molecular ion [M+H]⁺ should match the exact mass (C₂₀H₂₂NO₂, calc. 316.17). Fragmentation patterns (e.g., loss of propoxy group) confirm structural integrity .

Basic: What solubility and stability data are critical for experimental design?

Answer:

Solubility :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DCM | >50 | |

| Ethanol | ~10 | |

| Water | <0.1 |

Q. Stability :

- pH Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions.

- Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What computational strategies predict the compound’s interaction with biological targets like cyclooxygenase (COX) enzymes?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The propoxyphenyl group likely occupies the hydrophobic pocket, while the enamide forms hydrogen bonds with Arg120 .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD < 2 Å indicates favorable interactions .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from similar propenamide derivatives .

Advanced: How can discrepancies in biological activity data across assays (e.g., IC₅₀ variability) be systematically addressed?

Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HT-29 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .

- Quantify protein binding via equilibrium dialysis to adjust for serum interference .

- Data Validation :

- Replicate experiments with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: <1 ppm) .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What structural modifications to the propoxyphenyl group could improve metabolic stability without reducing potency?

Answer:

- Electron-Withdrawing Groups : Introduce –CF₃ or –NO₂ at the para-position to slow CYP450-mediated oxidation .

- Isosteric Replacement : Replace the propoxy chain with a bioisostere like trifluoroethoxy (improves logP by ~0.5) .

- Deuterium Labeling : Substitute α-hydrogens with deuterium to prolong half-life (e.g., ²H at Cβ) .

Advanced: How does the E-configuration influence bioavailability compared to the Z-isomer?

Answer:

- Permeability : The E-isomer’s linear structure enhances Caco-2 monolayer permeability (Papp > 10⁻⁶ cm/s) vs. Z-isomer (Papp ~5×10⁻⁷ cm/s) .

- Metabolic Stability : E-isomers resist hepatic reduction by aldo-keto reductases (AKR1C3) due to steric hindrance .

- Protein Binding : Z-isomers exhibit higher albumin binding (≥80%), reducing free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.